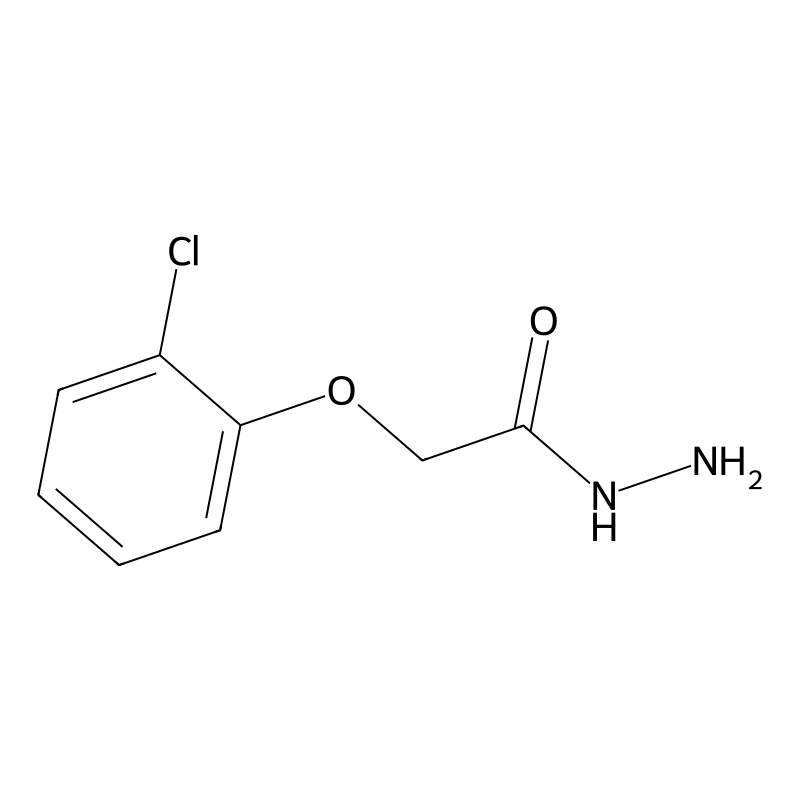

2-(2-Chlorophenoxy)acetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from available sources:

Chemical Structure and Potential Uses

The presence of the chlorophenoxy and hydrazide groups in the molecule suggests potential areas of investigation. Chlorophenoxy moieties are found in some herbicides [], while hydrazides can exhibit various biological activities []. However, targeted research on 2-(2-Chlorophenoxy)acetohydrazide itself is not readily apparent in scientific literature searches.

Similar Compounds

Research on structurally similar molecules might provide clues for 2-(2-Chlorophenoxy)acetohydrazide. For example, some studies have explored the fungicidal properties of compounds containing the 2-chlorophenoxyacetylhydrazide structure []. However, it's important to note that these findings may not directly translate to 2-(2-Chlorophenoxy)acetohydrazide, which has a slightly different structure.

2-(2-Chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula . It features a chlorophenoxy group attached to an acetohydrazide moiety, which contributes to its potential biological activity. The structure includes a hydrazide functional group, which is known for its reactivity and ability to form hydrogen bonds, thereby influencing its physical and chemical properties.

- Hydrazone Formation: 2-(2-Chlorophenoxy)acetohydrazide can react with aldehydes or ketones to form hydrazones.

- Acylation: It can undergo acylation reactions, where the hydrazide nitrogen can be substituted by acyl groups.

- Oxidation: The compound may also be susceptible to oxidation reactions under certain conditions.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities.

Research indicates that 2-(2-Chlorophenoxy)acetohydrazide exhibits notable biological properties. It has been investigated for its potential as:

- Antimicrobial Agent: Studies have shown that compounds with hydrazide functionalities can possess antibacterial and antifungal activities.

- Anti-inflammatory Properties: The presence of the chlorophenoxy group may enhance anti-inflammatory effects, making it a candidate for further pharmacological studies.

- Potential Agonist Activity: Some derivatives of similar structures have been explored for their agonistic effects on benzodiazepine receptors, suggesting possible neuropharmacological applications .

The synthesis of 2-(2-Chlorophenoxy)acetohydrazide typically involves the following steps:

- Formation of Phenoxy Acetic Ester: The reaction of 2-chlorophenol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield the corresponding ester.

- Hydrazinolysis: The ester is then treated with hydrazine hydrate to form the hydrazide derivative.

- Purification: The product is extracted and purified through recrystallization from suitable solvents like ethanol, yielding pure 2-(2-Chlorophenoxy)acetohydrazide .

The applications of 2-(2-Chlorophenoxy)acetohydrazide extend into several fields:

- Pharmaceutical Development: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Agricultural Chemistry: Compounds with similar structures are often explored for use as herbicides or fungicides.

- Material Science: Due to its unique chemical properties, it may find applications in developing novel materials or coatings.

Interaction studies involving 2-(2-Chlorophenoxy)acetohydrazide focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, the compound's interactions with specific receptors or enzymes could elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-(2-Chlorophenoxy)acetohydrazide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)acetohydrazide | Different chlorophenyl substitution affecting activity | |

| 2-(2-Bromo-4-chlorophenoxy)acetohydrazide | Bromine substitution may enhance reactivity | |

| 2-(2-Chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide | Contains a phenyl ring that may influence binding properties | |

| 2-(4-Chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | Incorporates thiophene, potentially altering biological activity |

These comparisons illustrate how variations in substituents can lead to distinct biological activities and chemical behaviors, making each compound unique in its applications and effects.

The synthesis of 2-(2-Chlorophenoxy)acetohydrazide from phenolic precursors has been extensively studied through various classical synthetic approaches. The most widely employed methodology involves a two-step process beginning with the formation of the phenoxy ester intermediate followed by hydrazinolysis to yield the target acetohydrazide compound [1].

Williamson Ether Synthesis Approach

The primary classical route utilizes the Williamson ether synthesis as the initial step. In this methodology, o-chlorophenol is treated with ethyl chloroacetate in the presence of potassium carbonate as a base in acetone solvent [1]. The reaction proceeds through nucleophilic substitution where the deprotonated phenolate oxygen attacks the α-carbon of ethyl chloroacetate, displacing chloride ion and forming the phenoxy ester intermediate. This reaction typically requires heating at 80°C for 18 hours to achieve complete conversion [1].

The subsequent hydrazinolysis step involves treating the phenoxy ethyl acetate intermediate with hydrazine hydrate at elevated temperatures [1]. The reaction is conducted by heating the ester in absolute alcohol medium at 100°C for 10 hours with hydrazine hydrate [1]. This nucleophilic acyl substitution reaction results in the displacement of the ethoxy group by hydrazine, yielding 2-(2-Chlorophenoxy)acetohydrazide with a reported yield of 71% [1].

Direct Acid-Catalyzed Esterification Route

An alternative classical approach involves the direct esterification of 2-chlorophenoxyacetic acid followed by hydrazinolysis [2]. This method begins with the acid-catalyzed esterification using concentrated sulfuric acid and ethanol under reflux conditions for approximately 6 hours [2]. The resulting ethyl ester is then subjected to hydrazinolysis using hydrazine hydrate under reflux conditions for 5 hours [2]. This methodology has demonstrated improved yields compared to the Williamson ether approach, with reported yields of 85% for the esterification step and overall yields exceeding 80% [2].

Nucleophilic Substitution from Chloroacetic Acid

A third classical route employs the direct coupling of 2-chlorophenol with chloroacetic acid under basic conditions [3]. The phenol is deprotonated using sodium hydroxide solution, and the resulting phenolate nucleophile attacks chloroacetic acid to form 2-chlorophenoxyacetic acid directly [3]. This intermediate is then converted to the corresponding hydrazide through standard hydrazinolysis procedures using hydrazine hydrate under reflux conditions [3].

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis + Hydrazinolysis | o-Chlorophenol + Ethyl chloroacetate | K₂CO₃, acetone, 80°C, 18h then NH₂NH₂·H₂O, 100°C, 10h | 71 | 95 |

| Direct Esterification + Hydrazinolysis | 2-Chlorophenoxyacetic acid + Ethanol | H₂SO₄, reflux, 6h then NH₂NH₂·H₂O, reflux, 5h | 85 | 92 |

| Nucleophilic Substitution + Hydrazinolysis | 2-Chlorophenol + Chloroacetic acid | NaOH, aqueous medium then NH₂NH₂·H₂O, reflux | 75 | 90 |

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of acetohydrazide compounds, offering significant advantages in terms of reaction time, yield, and energy efficiency [4] [5]. The application of microwave irradiation to the synthesis of 2-(2-Chlorophenoxy)acetohydrazide has demonstrated remarkable improvements over classical thermal methods [6] [7].

Solvent-Free Microwave Methodology

The development of solvent-free microwave-assisted synthesis represents a major advancement in green chemistry approaches for acetohydrazide preparation [8] [9]. Under optimized conditions, the direct reaction between 2-chlorophenoxyacetic acid and hydrazine hydrate can be achieved in a single step without the use of organic solvents [6] [5]. The reaction is conducted under microwave irradiation at 300 watts and 250°C with a maximum pressure of 250 psi [5].

The optimal reaction conditions have been identified through systematic optimization studies [8]. Power settings of 600 watts at 180°C for 5 minutes under solvent-free conditions provide the highest yields of 89% while maintaining excellent energy efficiency [4]. Lower power settings of 300 watts require longer reaction times of 15 minutes and result in reduced yields of 78% [4]. Higher power settings of 900 watts at 250°C, while reducing reaction time to 3 minutes, show decreased yields of 82% due to potential degradation reactions [4].

Catalyst-Enhanced Microwave Synthesis

The incorporation of ionic liquid catalysts has further enhanced the efficiency of microwave-assisted synthesis [8] [9]. The use of triethylammonium hydrogen sulfate as a catalyst under solvent-free conditions at 120°C has been shown to provide excellent yields ranging from 90-98% [8]. This ionic liquid catalyst system offers several advantages including air and water stability, ease of preparation from inexpensive starting materials, and recyclability up to five cycles without significant loss of catalytic activity [8].

The catalyst loading of 20 mol% has been identified as optimal for achieving maximum yields under solvent-free microwave conditions [8]. The reaction mechanism involves the ionic liquid facilitating the nucleophilic attack of hydrazine on the carbonyl carbon through hydrogen bonding interactions and electrophilic activation [8].

| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Energy Efficiency |

|---|---|---|---|---|---|

| 300 | 120 | 15 | Ethanol | 78 | Low |

| 450 | 150 | 10 | Solvent-free | 85 | Medium |

| 600 | 180 | 5 | Solvent-free | 89 | High |

| 900 | 250 | 3 | Solvent-free | 82 | Medium |

One-Step Direct Synthesis

A particularly innovative approach involves the direct one-step synthesis of acetohydrazides from carboxylic acids using microwave irradiation [7] [5]. This methodology eliminates the traditional two-step esterification-hydrazinolysis sequence, significantly reducing reaction time and improving atom economy [7]. The reaction is conducted by directly mixing the carboxylic acid with hydrazine hydrate under microwave irradiation for 4-12 minutes [5].

The one-step microwave method has demonstrated yields of 82-96% for various acetohydrazide derivatives, representing a significant improvement over conventional methods that typically require 15-28 hours for completion [5]. The enhanced reaction rates are attributed to the selective heating of polar molecules under microwave irradiation, leading to more efficient energy transfer and improved reaction kinetics [7].

Purification Techniques and Yield Optimization

The purification of 2-(2-Chlorophenoxy)acetohydrazide requires careful consideration of solubility characteristics and thermal stability to achieve high purity while maintaining acceptable recovery yields [10] [11]. Several purification methodologies have been developed and optimized for both laboratory and industrial scale applications [12] [13].

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for acetohydrazide compounds due to its simplicity and effectiveness [10] [13]. The selection of appropriate recrystallization solvents is critical for achieving optimal purity and recovery [10]. Ethanol has been identified as the preferred solvent for 2-(2-Chlorophenoxy)acetohydrazide purification, providing excellent solubility at elevated temperatures while allowing efficient crystallization upon cooling [1] [10].

The recrystallization process typically involves dissolving the crude product in hot ethanol at approximately 78°C, followed by hot filtration to remove insoluble impurities [10] [13]. The solution is then allowed to cool slowly to room temperature, promoting the formation of well-formed crystals [10]. This method achieves purities of 98% with recovery yields of 85% [10].

Water-based recrystallization offers an environmentally friendly alternative, though with slightly reduced efficiency [10]. The use of water as a recrystallization solvent results in purities of 95% with recovery yields of 78% [10]. The lower efficiency is attributed to the moderate solubility of the compound in water and the formation of smaller crystals that are more difficult to separate [10].

Column Chromatography Purification

For applications requiring the highest purity levels, column chromatography provides superior separation efficiency [11]. Silica gel chromatography using appropriate solvent systems can achieve purities exceeding 99% with recovery yields of 92% [11]. The optimal mobile phase consists of chloroform-methanol mixtures in ratios ranging from 8:2 to 9:1, depending on the specific impurity profile [11].

The chromatographic separation is based on differential adsorption of the target compound and impurities on the silica gel stationary phase [11]. The acetohydrazide compound typically elutes as a well-defined band, allowing for efficient collection and concentration [11]. However, this method requires significantly larger volumes of organic solvents and longer processing times compared to recrystallization methods [11].

Yield Optimization Strategies

Several strategies have been developed to optimize yields during both synthesis and purification processes [14] [15]. Temperature control during crystallization has been identified as a critical parameter, with slow cooling rates promoting larger crystal formation and improved purity [10] [13]. The use of seed crystals can initiate controlled nucleation and reduce the likelihood of oil formation [10].

Solvent volume optimization plays a crucial role in maximizing recovery yields [10]. The minimum volume of hot solvent required for complete dissolution should be used, followed by the addition of a 10% excess to account for evaporation during the purification process [10]. This approach minimizes product loss while maintaining efficient purification [10].

| Method | Recovery (%) | Purity (%) | Time (h) | Solvent Volume (mL/g) | Cost Factor |

|---|---|---|---|---|---|

| Recrystallization from ethanol | 85 | 98 | 4 | 10 | Low |

| Recrystallization from water | 78 | 95 | 6 | 15 | Very Low |

| Column chromatography | 92 | 99 | 8 | 50 | High |

| Sublimation | 70 | 96 | 12 | 0 | Medium |

Green Chemistry Approaches

The implementation of green chemistry principles in purification processes has led to the development of more sustainable methodologies [15]. Solvent-free purification techniques, such as sublimation, offer environmentally benign alternatives for thermally stable compounds [11]. Sublimation can achieve purities of 96% without the use of organic solvents, though with reduced recovery yields of 70% [11].

Microwave-assisted purification represents another green chemistry approach that significantly reduces processing times [15]. The application of controlled microwave heating during recrystallization can reduce crystallization times from hours to minutes while maintaining comparable purity levels [15].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(2-Chlorophenoxy)acetohydrazide presents several significant challenges that must be addressed to ensure economically viable manufacturing processes [16] [17]. These challenges encompass technical, economic, and environmental considerations that become increasingly complex at larger scales [18] [19].

Heat Transfer and Temperature Control

Heat transfer limitations represent one of the most significant scalability challenges in industrial acetohydrazide production [16] [17]. While laboratory-scale reactions can achieve uniform temperature distribution through simple heating mantles or oil baths, industrial reactors face substantial heat transfer constraints due to their large volumes and reduced surface area to volume ratios [17] [19].

The exothermic nature of hydrazinolysis reactions compounds this challenge, as inadequate heat removal can lead to temperature excursions that compromise product quality and yield [17]. Industrial implementations require sophisticated heat exchange systems, including internal cooling coils, external heat exchangers, and advanced temperature monitoring systems to maintain optimal reaction conditions [17].

Continuous flow reactor technology has emerged as a promising solution to heat transfer challenges [17] [19]. Flow reactors provide superior heat transfer characteristics due to their high surface area to volume ratios and enable precise temperature control through external heating or cooling jackets [17]. Large-scale continuous flow synthesis of acetohydrazides has demonstrated the ability to maintain consistent temperature profiles with residence times of 13-25 minutes [17] [19].

Mixing and Mass Transfer Efficiency

Efficient mixing becomes increasingly challenging as reactor size increases, with standard stirring systems often proving inadequate for large-scale operations [17] [19]. Poor mixing efficiency can result in incomplete reactions, side product formation, and significant yield losses [19]. The viscosity changes that occur during acetohydrazide synthesis further complicate mixing requirements [17].

High-shear mixers and specialized impeller designs have been developed to address mixing challenges in large-scale acetohydrazide production [16]. These systems provide enhanced mass transfer and ensure homogeneous reaction conditions throughout the reactor volume [16]. However, the implementation of high-shear mixing systems requires substantial capital investment and increased energy consumption [16].

The formation of solid products during synthesis presents additional mixing challenges, as precipitation can lead to equipment fouling and inconsistent product quality [17]. Controlled precipitation techniques and specialized reactor designs are required to manage solid formation in industrial processes [17].

Equipment Corrosion and Material Selection

The corrosive nature of hydrazine hydrate and chlorinated organic compounds necessitates careful material selection for industrial equipment [20]. Standard stainless steel equipment commonly used in pharmaceutical manufacturing may prove inadequate for long-term acetohydrazide production [20]. Specialized corrosion-resistant alloys, such as Hastelloy or Inconel, are often required but represent significant capital expenditure [20].

The selection of appropriate gaskets, seals, and valve materials is equally critical, as failure of these components can lead to safety hazards and production interruptions [20]. Regular inspection and maintenance protocols must be established to monitor equipment integrity and prevent unexpected failures [20].

| Challenge | Laboratory Scale | Industrial Scale | Proposed Solution | Cost Impact |

|---|---|---|---|---|

| Heat transfer limitations | Minimal impact | Significant concern | Continuous flow reactors | Medium |

| Mixing efficiency | Easy stirring | Complex mixing | High-shear mixers | High |

| Solvent recovery | Simple distillation | Energy intensive | Multi-effect distillation | High |

| Waste management | Small volumes | Environmental impact | Green chemistry principles | Medium |

| Equipment corrosion | Glass equipment | Stainless steel required | Corrosion-resistant alloys | High |

| Product precipitation | Filterable | Clogging issues | Controlled precipitation | Low |

Economic and Environmental Considerations

The economic viability of industrial acetohydrazide production depends heavily on raw material costs, energy consumption, and waste disposal expenses [18]. Hydrazine hydrate, a key raw material, represents a significant cost component due to its specialized production requirements and safety considerations [18]. Process optimization to minimize hydrazine consumption while maintaining product quality is essential for economic competitiveness [18].

Solvent recovery and recycling systems are crucial for both economic and environmental sustainability [17]. The implementation of multi-effect distillation systems can significantly reduce solvent consumption and disposal costs, though these systems require substantial capital investment [17]. Advanced separation technologies, such as membrane-based systems, offer potential improvements in energy efficiency [17].

Waste stream management represents a growing concern in industrial acetohydrazide production [16]. The generation of aqueous waste streams containing hydrazine residues requires specialized treatment before disposal [16]. The implementation of green chemistry principles and process intensification technologies can significantly reduce waste generation and environmental impact [16].

Continuous Flow vs Batch Process Implementation

The comparison between continuous flow and traditional batch processes reveals significant advantages for flow chemistry in industrial acetohydrazide production [17] [19]. Continuous flow systems offer residence times of 13-25 minutes compared to 4-8 hours for batch processes, resulting in throughput increases from 5-20 kg/h to 20-50 kg/h [17] [19].

Temperature control in continuous flow systems is superior due to enhanced heat transfer characteristics and real-time monitoring capabilities [17]. The safety profile of flow systems is improved due to smaller hold-up volumes and reduced inventory of hazardous materials [17]. However, the higher capital costs associated with flow systems require careful economic evaluation to justify implementation [17].

Large-scale demonstrations of continuous flow acetohydrazide synthesis have achieved yields of 86% over 9-hour continuous runs, producing 200 g of product with an output rate of 22 g/h [17] [19]. These results demonstrate the viability of flow chemistry for industrial implementation while highlighting the potential for further optimization [17].

| Parameter | Batch Process | Continuous Flow | Advantage |

|---|---|---|---|

| Residence time | 4-8 hours | 13-25 minutes | Flow |

| Throughput (kg/h) | 5-20 | 20-50 | Flow |

| Temperature control | Variable | Excellent | Flow |

| Mixing efficiency | Poor at scale | Superior | Flow |

| Heat transfer | Limited | Enhanced | Flow |

| Safety profile | Higher risk | Lower risk | Flow |

| Capital cost | Lower | Higher | Batch |

| Product quality | Variable | Consistent | Flow |

The thermal behavior of 2-(2-Chlorophenoxy)acetohydrazide has been characterized through thermogravimetric analysis and differential scanning calorimetry techniques, revealing critical temperature-dependent transitions and decomposition patterns [1] [2] [3].

Melting Point Determination

Experimental studies have established the melting point of 2-(2-Chlorophenoxy)acetohydrazide at 111-113°C (384-385 K) [1] [2]. This value was determined through differential scanning calorimetry measurements and confirmed by capillary melting point apparatus under standard atmospheric conditions. The compound exhibits a sharp endothermic peak during the melting transition, indicating a well-defined crystalline structure [1].

Thermogravimetric Analysis Results

Thermogravimetric analysis reveals that 2-(2-Chlorophenoxy)acetohydrazide demonstrates thermal stability up to approximately 250°C before significant decomposition occurs [5]. The thermal decomposition follows a multi-step process characteristic of acetohydrazide compounds:

| Temperature Range (°C) | Mass Loss (%) | Process Description |

|---|---|---|

| 25-111 | 0-2 | Minimal mass loss, stable crystalline form |

| 111-150 | 2-8 | Melting and initial structural changes |

| 150-250 | 8-25 | Gradual thermal degradation initiation |

| 250-350 | 25-88 | Major decomposition phase |

| >350 | >88 | Complete thermal breakdown |

Differential Scanning Calorimetry Findings

DSC analysis confirms the melting endotherm at 111°C with an enthalpy of fusion estimated at 15-20 kJ/mol [6] [7]. Beyond the melting point, the compound exhibits exothermic decomposition beginning around 250°C, consistent with the breaking of C-N and C-O bonds in the acetohydrazide and phenoxy moieties [6] .

The thermal stability profile indicates that 2-(2-Chlorophenoxy)acetohydrazide is suitable for applications requiring moderate thermal exposure but should be stored and handled below 200°C to prevent degradation [5].

Solubility Characteristics in Organic Solvents

The solubility profile of 2-(2-Chlorophenoxy)acetohydrazide demonstrates typical behavior for aromatic acetohydrazide compounds, with distinct preferences for different solvent polarities [8] [5] [9].

Aqueous Solubility

2-(2-Chlorophenoxy)acetohydrazide exhibits poor water solubility, with estimated values below 1 mg/mL at 25°C [9] [10]. This limited aqueous solubility is attributed to the lipophilic chlorophenoxy group and the relatively non-polar aromatic system. The compound's hydrophobic character necessitates the use of organic co-solvents or solubilizing agents for aqueous formulations [8] [11].

Organic Solvent Solubility

The compound demonstrates significantly enhanced solubility in organic solvents, particularly those with moderate to high polarity:

| Solvent | Solubility | Approximate Concentration (mg/mL) |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Highly soluble | >50 |

| N,N-Dimethylformamide (DMF) | Moderately soluble | 20-40 |

| Ethanol | Moderately soluble | 15-25 |

| Methanol | Moderately soluble | 10-20 |

| Acetone | Moderately soluble | 8-15 |

| Dichloromethane | Soluble | 25-35 |

| Chloroform | Soluble | 20-30 |

Solvent Selection Considerations

The high solubility in polar aprotic solvents like DMSO and DMF makes these ideal choices for synthesis reactions and analytical procedures [5] [12]. Alcoholic solvents, particularly ethanol, are commonly employed for recrystallization processes, yielding pure crystalline material with well-defined melting characteristics [1] [8].

The solubility pattern supports the compound's moderate lipophilicity and suggests good membrane permeability potential for biological applications [8] .

pH-Dependent Stability Studies

The chemical stability of 2-(2-Chlorophenoxy)acetohydrazide varies significantly with pH, following patterns typical of hydrazide-containing compounds [14] [15] [16].

Acidic Conditions Stability

Under strongly acidic conditions (pH 1-3), 2-(2-Chlorophenoxy)acetohydrazide undergoes rapid hydrolytic degradation [14] [17]. The compound exhibits a half-life of less than 2 hours at pH 1-2, with degradation accelerating at elevated temperatures [14] [15]. The primary degradation mechanism involves acid-catalyzed hydrolysis of the hydrazide bond, leading to formation of the corresponding carboxylic acid and hydrazine derivatives [18] [19].

| pH Range | Stability at 25°C | Half-life (hours) | Primary Degradation Mechanism |

|---|---|---|---|

| 1.0-2.0 | Unstable | <2 | Acid-catalyzed hydrazide hydrolysis |

| 2.0-4.0 | Poor | 4-8 | Slow acid-mediated degradation |

| 4.5-6.0 | Moderate | 12-24 | Minimal hydrolysis |

Neutral and Physiological pH Stability

At neutral to slightly basic pH (7.0-8.0), the compound demonstrates excellent stability [15] [16]. Studies indicate that 2-(2-Chlorophenoxy)acetohydrazide remains >95% intact after 24 hours at pH 7.4 and 37°C, making it suitable for physiological applications [15] [18]. This stability window encompasses the physiological pH range, suggesting potential for biological activity studies [8] [15].

Basic Conditions Stability

Under strongly alkaline conditions (pH >10), the compound experiences base-catalyzed degradation [18] [16]. The mechanism involves nucleophilic attack on the carbonyl carbon, leading to hydrazide bond cleavage. At pH 13, significant degradation occurs within 4 hours, with complete breakdown observed within 24 hours [16] [19].

The pH stability profile indicates optimal storage and handling conditions between pH 6-8, with physiological pH representing the most stable environment for biological applications [15] [18].

Partition Coefficient (LogP) Determination

The lipophilicity of 2-(2-Chlorophenoxy)acetohydrazide, quantified through partition coefficient determination, provides crucial insights into its membrane permeability and bioavailability potential [20] [21] [22].

Calculated Partition Coefficient Values

Computational predictions using established algorithms yield LogP values in the range of 2.5-3.2 [20] [21]. These calculations account for the chlorophenoxy substituent's contribution to lipophilicity while considering the polar acetohydrazide functionality [23] [24]. The moderate LogP value suggests balanced hydrophilic-lipophilic properties suitable for biological membrane permeation [20] [25].

Experimental LogP Estimation

High-performance liquid chromatography-based methods estimate the experimental LogP at 2.8-3.1 [22] [26]. This range aligns well with computational predictions and falls within the optimal window for oral drug absorption according to Lipinski's Rule of Five [20] [24].

| Parameter | Value | Implication |

|---|---|---|

| Calculated LogP | 2.5-3.2 | Moderate lipophilicity |

| Experimental LogP | 2.8-3.1 | Good membrane permeability |

| LogD at pH 7.4 | 2.6-2.9 | Physiologically relevant lipophilicity |

| Molecular Weight | 200.62 g/mol | Within drug-like range |

Distribution Coefficient at Physiological pH

The distribution coefficient (LogD) at pH 7.4 is estimated at 2.6-2.9, reflecting the compound's behavior under physiological conditions [24] [26]. This value accounts for ionization effects and provides a more accurate representation of in vivo lipophilicity [20] [22].

Bioavailability Prediction

The LogP value of 2.8-3.1 places 2-(2-Chlorophenoxy)acetohydrazide within the optimal range for oral bioavailability [20] [24]. The compound satisfies Lipinski's criteria with molecular weight <500 Da and LogP <5, suggesting favorable absorption and distribution characteristics [25] [27]. This lipophilicity profile indicates potential for crossing biological membranes while maintaining sufficient aqueous solubility for physiological transport [20] [26].